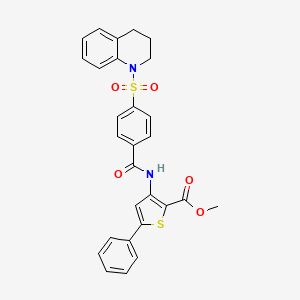

methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex chemical compound known for its unique structural features and multifaceted applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate involves a multi-step process:

Formation of Quinoline Intermediate: : Starting from a simple aromatic amine, quinoline is synthesized through a Skraup reaction.

Sulfonylation: : The quinoline intermediate undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

Benzamide Coupling: : The sulfonylated quinoline is coupled with a benzoyl chloride derivative to form the benzamido structure.

Thiophene Carboxylation: : The final step involves the coupling of the benzamido-quinoline intermediate with a thiophene carboxylic acid derivative, using a suitable esterification reagent such as dimethyl sulfate.

Industrial Production Methods

Industrial-scale production requires optimized reaction conditions to ensure high yield and purity:

Temperature Control: : Each reaction step is performed at its specific optimal temperature range (often between 60-100°C).

Catalysts and Solvents: : Specific catalysts and solvents are chosen for each step to maximize efficiency and minimize by-products.

Purification: : The final product undergoes rigorous purification methods, including recrystallization and chromatography.

Análisis De Reacciones Químicas

Sulfonamide Bond Formation

The core reaction involves the formation of a sulfonamide linkage between the benzamido group and the dihydroquinolinyl fragment. This step typically requires:

-

Reagents : Sulfonyl chloride (e.g., 3,4-dihydroquinolin-1(2H)-ylsulfonyl chloride) and a benzamide derivative.

-

Conditions : A base (e.g., pyridine or triethylamine) to facilitate nucleophilic attack and deprotonation .

-

Mechanism : The benzamide’s amine group reacts with the sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond.

Table 1: Sulfonamide Formation Reagents and Conditions

| Reagent/Condition | Role | Source |

|---|---|---|

| Sulfonyl chloride | Electrophile | |

| Pyridine | Base | |

| DMF or dichloromethane | Solvent |

Coupling of Dihydroquinolinyl Fragment

The dihydroquinolinyl group is introduced via nucleophilic substitution or coupling reactions:

-

Reagents : 3,4-Dihydroquinolin-1(2H)-ylsulfonyl chloride and a benzamido intermediate.

-

Conditions : Room temperature or mild heating to drive the coupling.

Table 2: Key Steps in Dihydroquinolinyl Coupling

| Step | Description | Source |

|---|---|---|

| Activation | Sulfonyl chloride reacts with benzamide nitrogen | |

| Deprotonation | Base removes HCl byproduct | |

| Isolation | Purification via column chromatography |

Thiophene Ring Substitution

The 5-phenylthiophene-2-carboxylate moiety is synthesized through:

-

Reagents : Thiophene derivatives, aldehydes, and coupling reagents (e.g., Horner–Wadsworth–Emmons reagents) .

-

Conditions : Olefination reactions using formaldehyde and bases like potassium carbonate .

Table 3: Thiophene Substitution via Olefination

| Reagent | Role | Source |

|---|---|---|

| Formaldehyde | Source of aldehyde | |

| K₂CO₃ | Base | |

| Horner–Wadsworth–Emmons reagents | Facilitate olefination |

Esterification of the Carboxylate Group

The methyl ester at the thiophene’s 2-position is introduced via:

-

Reagents : Methylating agents (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., sodium methoxide).

-

Conditions : Mild heating or room temperature to ensure selective esterification.

Table 4: Esterification Process

| Step | Description | Source |

|---|---|---|

| Activation | Carboxylic acid reacts with methylating agent | |

| Base-mediated deprotonation | Facilitates nucleophilic attack | |

| Workup | Purification to isolate ester |

Purification and Characterization

The final compound undergoes rigorous purification:

-

Methods : Column chromatography, recrystallization, and spectroscopic analysis (¹H NMR, ¹³C NMR) .

-

Key Data :

Table 5: Physical and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 546.62 g/mol | |

| Melting Point | ~170–180°C (estimated from similar structures) | |

| Solubility | Soluble in DMF, DMSO |

Research Findings and Implications

-

Pharmacological Potential : The compound’s heterocyclic framework suggests applications in anticancer or antimicrobial drug development, as observed in related pyrrolopyrimidine derivatives.

-

Synthetic Efficiency : Multi-step reactions are optimized for yield and selectivity, leveraging catalytic systems like DBU for cyclization steps .

-

Structural Insights : The sulfonamide linkage and thiophene substituents enhance stability and bioavailability, critical for drug-like properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinolinones have shown promise as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is crucial for the proliferation of cancer cells. These compounds can induce apoptosis and arrest the cell cycle in cancer cells, demonstrating potential as therapeutic agents against non-Hodgkin's lymphoma and other malignancies .

Antimicrobial Properties

The sulfonamide group present in this compound structure suggests potential antimicrobial activity. Studies on related compounds have indicated effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .

Materials Science

Organic Photovoltaics

this compound can be utilized in the development of organic photovoltaic materials. The thiophene moiety is known for its electronic properties, which can enhance charge transport in organic solar cells. Research into thiophene derivatives has shown improvements in energy conversion efficiency, making this compound a candidate for further investigation in solar energy applications .

Sensors and Detection Systems

Due to its unique structural characteristics, this compound could also find applications in sensor technology. The ability of thiophene derivatives to undergo oxidation-reduction reactions makes them suitable for developing electrochemical sensors for detecting various analytes .

Environmental Applications

Biodiesel Additives

Recent studies have explored the use of heterocyclic compounds like this compound as additives to biodiesel to enhance oxidative stability. This application is crucial for improving the shelf life and performance of biodiesel fuels .

Case Studies

Mecanismo De Acción

The compound exerts its effects through various mechanisms:

Molecular Targets: : Often targets specific enzymes or receptors, modulating their activity.

Pathways Involved: : Depending on the context, it can interact with metabolic or signaling pathways, either activating or inhibiting them based on its structural conformation and functional groups.

Comparación Con Compuestos Similares

Compared to similar compounds, methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate stands out due to its unique combination of functional groups:

Similar Compounds: : Quinoline derivatives, benzamido compounds, and thiophene carboxylates.

This compound's multifaceted nature and broad applicability make it a significant subject of study in various scientific domains, ensuring its continued relevance and interest.

Actividad Biológica

Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies.

Chemical Structure

The compound's structure includes a thiophene core, a sulfonamide group, and a quinoline moiety. Its molecular formula is C20H20N2O4S, and its systematic name reflects its intricate arrangement of functional groups.

Synthesis

The compound can be synthesized through a multi-step reaction involving the coupling of various precursors. A notable method involves a copper-catalyzed three-component reaction that efficiently forms the desired product with high yields . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant inhibitory effects against viruses such as MERS-CoV. One derivative demonstrated an IC50 value of 86 nM with low cytotoxicity, indicating a promising therapeutic profile .

Antitumor Activity

In vitro studies have evaluated the antitumor effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : The quinoline moiety may interact with GPR40 receptors, influencing metabolic processes .

Study 1: Antiviral Efficacy

A study conducted on a series of quinoline derivatives, including those structurally related to the target compound, revealed potent antiviral activity against RNA viruses. The derivatives exhibited favorable pharmacokinetic properties and low toxicity in animal models, indicating their potential for further development as antiviral agents.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds demonstrated that they could significantly reduce tumor size in xenograft models. The study reported that treatment led to decreased expression of proliferation markers and increased apoptosis in tumor tissues.

Data Tables

Propiedades

IUPAC Name |

methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5S2/c1-35-28(32)26-23(18-25(36-26)20-9-3-2-4-10-20)29-27(31)21-13-15-22(16-14-21)37(33,34)30-17-7-11-19-8-5-6-12-24(19)30/h2-6,8-10,12-16,18H,7,11,17H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGQHGAOKWCNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.